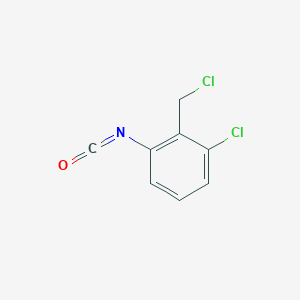![molecular formula C9H10N4O2 B6308571 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2060594-39-8](/img/structure/B6308571.png)
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine familyThe unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
准备方法
The synthesis of 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with isopropyl isocyanate, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
化学反应分析
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like alkyl or acyl groups .
科学研究应用
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Biology: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase active site .
相似化合物的比较
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Lacks the isopropyl group, which may affect its binding affinity and selectivity for certain targets.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, which can alter its pharmacokinetic properties and biological activity.
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Substituted with an amino group, which can enhance its solubility and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between hydrophobicity and hydrogen bonding capability, making it a versatile scaffold for drug design .
属性
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)13-8-6(4-11-13)3-10-7(12-8)9(14)15/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBGYUCRNBGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
![[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate](/img/structure/B6308511.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate](/img/structure/B6308526.png)
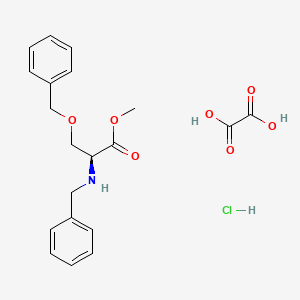
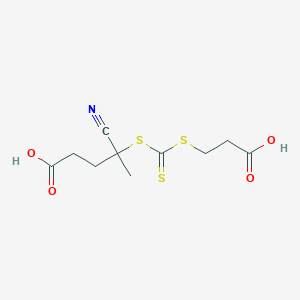
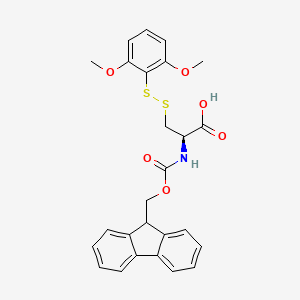
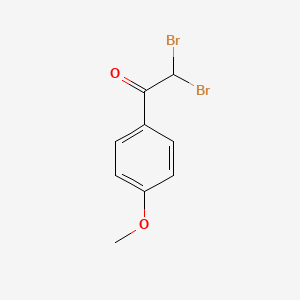

![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)
